molecular formula C14H30O B090644 7-Ethyl-2-methyl-4-undecanol CAS No. 103-20-8

7-Ethyl-2-methyl-4-undecanol

Cat. No.: B090644
CAS No.: 103-20-8
M. Wt: 214.39 g/mol
InChI Key: JKKBSZCOVNFRCQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

7-Ethyl-2-methyl-4-undecanol, also known as Sodium tetradecyl sulfate, primarily targets endothelial cells . These cells line the interior surface of blood vessels and lymphatic vessels, playing a crucial role in vascular biology.

Mode of Action

This compound acts as a potent toxin for endothelial cells . Even brief exposure to low concentrations can effectively strip the endothelium over a considerable distance, exposing highly thrombogenic endothelium in the process . This interaction with its targets leads to significant changes in the cellular structure and function.

Biochemical Pathways

Its action as a sclerosing agent suggests it may influence pathways related to inflammation and thrombus formation . The compound’s ability to strip endothelium indicates it may also affect pathways related to endothelial integrity and function.

Result of Action

The primary result of this compound’s action is the inflammation of the intima (inner layer of a blood vessel) and the formation of a thrombus (blood clot) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-2-methyl-4-undecanol typically involves the alkylation of undecanol with ethyl and methyl groups. One common method is the reaction of 4-undecanol with ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the halides .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic hydrogenation of the corresponding ketone, 7-ethyl-2-methyl-4-undecanone. This process is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, strong bases such as sodium hydride or potassium tert-butoxide

Major Products Formed:

    Oxidation: 7-Ethyl-2-methyl-4-undecanone

    Reduction: Various alcohol derivatives

    Substitution: Substituted derivatives of this compound

Comparison with Similar Compounds

Properties

IUPAC Name

7-ethyl-2-methylundecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h12-15H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKBSZCOVNFRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCC(CC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883292
Record name 4-Undecanol, 7-ethyl-2-methyl-
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Molecular Weight

214.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103-20-8
Record name 7-Ethyl-2-methyl-4-undecanol
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Record name 7-Ethyl-2-methyl-4-undecanol
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Record name 4-Undecanol, 7-ethyl-2-methyl-
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Record name 4-Undecanol, 7-ethyl-2-methyl-
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Record name 4-Undecanol, 7-ethyl-2-methyl-
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Record name 7-ethyl-2-methylundecan-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 7-Ethyl-2-methyl-4-undecanol in selective media for Salmonella isolation?

A1: this compound, often supplied as Tergitol 4 or Tergitol 7, acts as a selective agent in bacteriological culture media [, ]. When added to Xylose-Lysine-Deoxycholate (XLD) agar, forming XLDT4, it inhibits the growth of certain bacterial species commonly found in poultry intestinal flora, while allowing Salmonella species to grow [, ]. This selective inhibition aids in differentiating Salmonella colonies from other bacteria present in the sample.

Q2: Is this compound completely effective in inhibiting all non-Salmonella bacteria in poultry samples?

A2: While the addition of this compound to XLD agar improves selectivity, it does not completely inhibit the growth of all non-Salmonella bacteria [, ]. The research indicated that some strains of Proteus spp. were still able to grow on XLDT4 agar, although their growth might be partially inhibited [, ]. Furthermore, other contaminant bacteria species, differing between media types, were shown to form colonies similar to Salmonella on XLDT4, highlighting the need for using multiple selective media for accurate identification [, ].

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